

Stk16-IN-1: A Technical Guide to a Selective STK16 Inhibitor

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Compound of Interest

Compound Name: Stk16-IN-1

Cat. No.: B611032

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Stk16-IN-1**, a potent and selective inhibitor of Serine/Threonine Kinase 16 (STK16). The information presented herein is intended to support research and drug development efforts by providing detailed information on the compound's characteristics, properties, and associated experimental methodologies.

Core Characteristics of Stk16-IN-1

Stk16-IN-1 is a small molecule inhibitor that has been identified as a highly selective, ATP-competitive inhibitor of STK16 kinase.^{[1][2][3]} Its chemical and physical properties are summarized in the table below.

Property	Value
Chemical Name	1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h][1][4]naphthyridin-2-one
Synonyms	JWC-029
Molecular Formula	C17H12FN3O
Molecular Weight	293.30 g/mol
CAS Number	1223001-53-3
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Mechanism of Action and Biological Activity

Stk16-IN-1 exerts its biological effects by directly inhibiting the kinase activity of STK16, a ubiquitously expressed serine/threonine kinase involved in various cellular processes.[1][5] STK16 has been implicated in VEGF and cargo secretion, TGF- β signaling, Golgi apparatus assembly, and cell cycle regulation.[1][6]

The primary biological activities of **Stk16-IN-1** observed in cellular assays include:

- Reduction in cell number: Treatment with **Stk16-IN-1** leads to a decrease in the number of cancer cells, such as the MCF-7 breast cancer cell line.[5]
- Induction of a binucleated phenotype: Inhibition of STK16 by **Stk16-IN-1** results in an accumulation of cells with two nuclei, suggesting a role for STK16 in cytokinesis.[5]
- Potentiation of chemotherapeutic agents: Co-treatment with **Stk16-IN-1** can enhance the anti-proliferative effects of certain chemotherapy drugs.[5]

Quantitative Data

The inhibitory activity and selectivity of **Stk16-IN-1** have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of Stk16-IN-1

Target	Assay Type	IC50 (nM)	Reference(s)
STK16	Invitrogen SelectScreen	295	[2]
STK16	IP kinase assay (p-4EBP1)	910	[2]
STK16	IP kinase assay (p-DRG1)	1200	[2]
mTOR	Invitrogen SelectScreen	5560	[6]
PI3Kδ	Biochemical Assay	856	[6]
PI3Kγ	Biochemical Assay	867	[6]

Table 2: KinomeScan Selectivity Profile of Stk16-IN-1

The selectivity of **Stk16-IN-1** was assessed using the DiscoverX KINOMEScan™ platform at a concentration of 10 μM against a panel of 442 kinases. The results are presented as the percentage of remaining kinase activity.

Kinase	Remaining Activity (%)
STK16	0.65
mTOR	0.4

A lower percentage of remaining activity indicates stronger inhibition. This screening demonstrated the high selectivity of **Stk16-IN-1** for STK16.[\[2\]](#)[\[6\]](#)

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the characterization of **Stk16-IN-1**.

DiscoverX KINOMEscan™ Assay

The KINOMEscan™ assay is a proprietary, active site-directed competition binding assay that quantitatively measures the interaction between a compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

General Protocol Outline:

- A kinase of interest, tagged with a unique DNA identifier, is incubated with the test compound (**Stk16-IN-1**) and an immobilized ligand that binds to the active site of the kinase.
- If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
- The mixture is passed over a solid support that captures the immobilized ligand and any bound kinase.
- Unbound components are washed away.
- The amount of kinase bound to the solid support is quantified by qPCR using primers specific for the DNA tag.
- The results are reported as the percentage of kinase activity remaining in the presence of the test compound compared to a DMSO control.

In Vitro STK16 Kinase Assay (Phosphorylation of 4EBP1)

This assay measures the ability of **Stk16-IN-1** to inhibit the phosphorylation of the STK16 substrate, 4E-BP1.

Materials:

- Recombinant STK16 protein

- Recombinant 4E-BP1 protein
- **Stk16-IN-1**
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
- ATP
- Anti-phospho-4E-BP1 (Thr37/46) antibody
- Anti-4E-BP1 antibody
- SDS-PAGE and Western blotting reagents

Protocol:

- In a microcentrifuge tube, combine recombinant STK16 (e.g., 300 nM) and recombinant 4E-BP1 (e.g., 10 μM) in kinase buffer.[3]
- Add varying concentrations of **Stk16-IN-1** or DMSO (vehicle control).
- Pre-incubate the mixture for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding ATP to a final concentration of 100 μM.
- Incubate the reaction at 37°C for 30 minutes.[3]
- Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with anti-phospho-4E-BP1 (Thr37/46) antibody to detect the phosphorylated substrate.
- Strip and re-probe the membrane with an anti-4E-BP1 antibody to confirm equal loading of the substrate.

- Visualize the results using an appropriate detection system and quantify the band intensities to determine the IC₅₀ of **Stk16-IN-1**.

Immunoprecipitation (IP) Kinase Assay (Phosphorylation of DRG1)

This assay assesses the inhibition of STK16 kinase activity on its substrate DRG1 in a more complex cellular environment.

Materials:

- Cell line expressing tagged STK16 (e.g., HEK293T cells)
- Antibody against the tag (e.g., anti-FLAG or anti-HA)
- Protein A/G agarose beads
- Cell lysis buffer (e.g., RIPA buffer)
- Kinase buffer
- Recombinant DRG1 protein
- ATP
- Anti-phospho-Threonine antibody
- SDS-PAGE and Western blotting reagents

Protocol:

- Lyse cells expressing tagged STK16 and clarify the lysate by centrifugation.
- Incubate the cell lysate with an antibody against the tag overnight at 4°C with gentle rotation.
- Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-STK16 complex.

- Wash the beads several times with lysis buffer and then with kinase buffer to remove non-specific binding proteins.
- Resuspend the beads in kinase buffer containing recombinant DRG1 protein and varying concentrations of **Stk16-IN-1** or DMSO.
- Initiate the kinase reaction by adding ATP.
- Incubate at 30°C for 30 minutes.
- Terminate the reaction with SDS-PAGE loading buffer and heat.
- Analyze the samples by SDS-PAGE and Western blotting using an anti-phospho-Threonine antibody to detect phosphorylated DRG1.

MCF-7 Cell Viability Assay

This assay determines the effect of **Stk16-IN-1** on the proliferation and viability of MCF-7 breast cancer cells.

Materials:

- MCF-7 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- **Stk16-IN-1**
- 96-well plates
- Cell viability reagent (e.g., MTT, MTS, or resazurin-based reagents)
- Plate reader

Protocol:

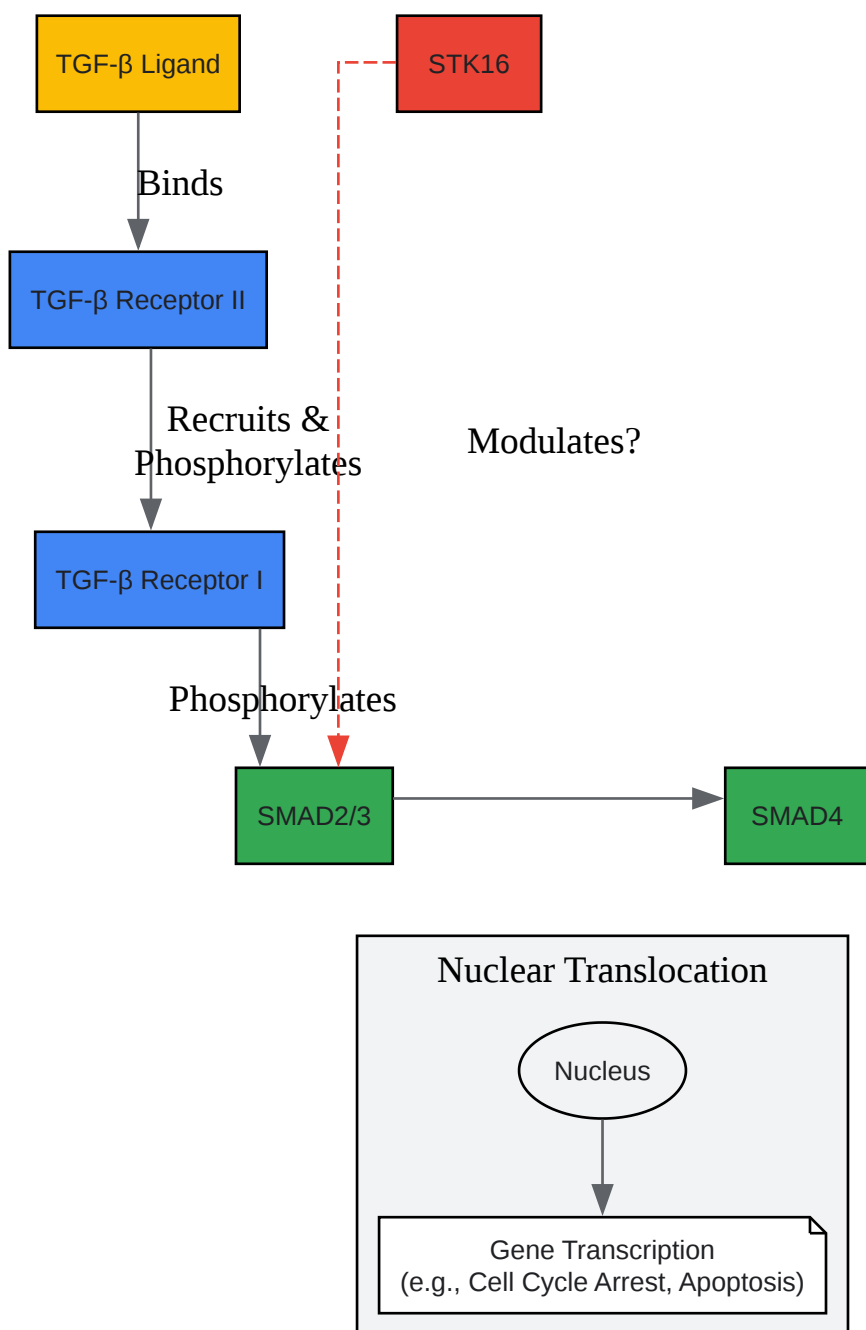
- Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.^{[7][8]}

- Treat the cells with a serial dilution of **Stk16-IN-1** (e.g., 0.1 to 100 μ M) or DMSO as a control.
- Incubate the cells for a specified period (e.g., 48 or 72 hours).[9]
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color development.
- Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
- Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Mandatory Visualizations

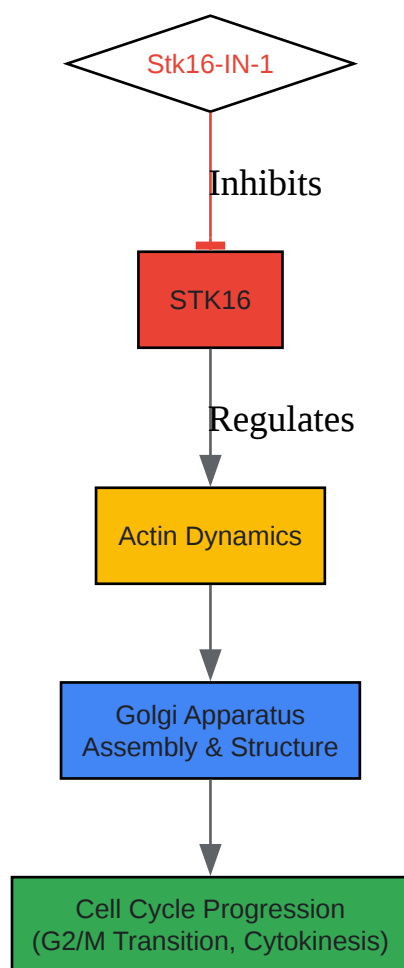
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving STK16 and a general workflow for an immunoprecipitation kinase assay.



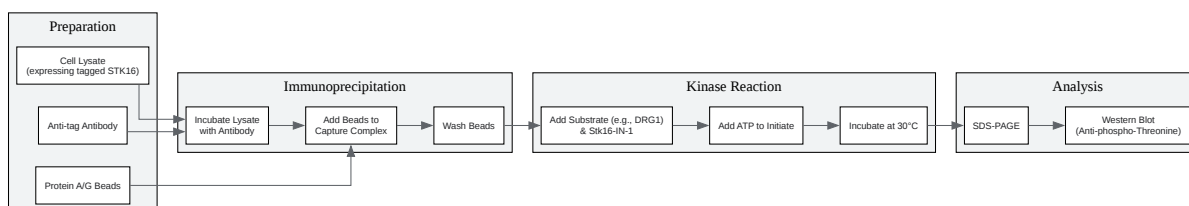
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Caption: Putative role of STK16 in the TGF- β signaling pathway.



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Caption: STK16 regulation of Golgi and cell cycle via actin dynamics.



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Caption: General workflow for an immunoprecipitation (IP) kinase assay.

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